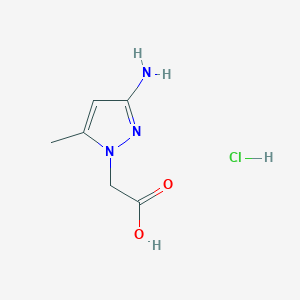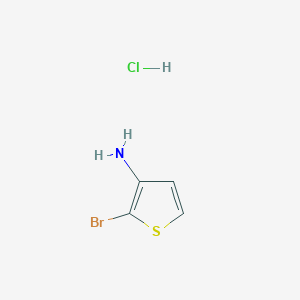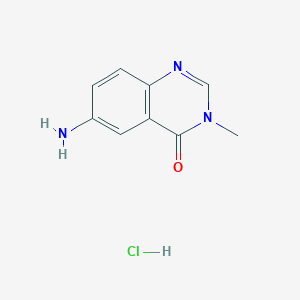
6-amino-3-methylquinazolin-4(3H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-amino-3-methylquinazolin-4(3H)-one hydrochloride consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom. The InChI code for this compound is 1S/C9H9N3O/c1-12-5-11-8-3-2-6 (10)4-7 (8)9 (12)13/h2-5H,10H2,1H3 .Applications De Recherche Scientifique
Corrosion Inhibition
- Inhibitor for Steel Corrosion: 6-amino-3-methylquinazolin-4(3H)-one derivatives have been evaluated for their properties as corrosion inhibitors. A study showed that these compounds can efficiently inhibit the corrosion of mild steel in an acidic environment, with their efficiency depending on factors like the nitrogen content in the inhibitor, concentration, and molecular weight (Kadhim et al., 2017).
Synthesis and Bioactivity
- Halogenation and Schiff Base Derivatives: Research has been conducted on the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one, leading to the production of 6-iodo/bromo derivatives. These compounds have been used to prepare Schiff bases, which show potential bioactivity (Sayyed et al., 2006).
- Antimicrobial and Anti-inflammatory Activities: Another study synthesized Schiff bases from 3-amino-2-methylquinazolin-4(3H)-one and investigated their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Some compounds showed significant analgesic and anti-inflammatory activities (Sahu et al., 2008).
Anticancer Research
- Anticancer Activity: A novel 3-amino-4-hydroxyquinolinone derivative has been synthesized and tested for its anticancer activity. The compound showed strong antiproliferative effects, suggesting its potential as a therapeutic agent (Talaat et al., 2022).
Quinoline-Pyrimidine Hybrid Compounds
- Cytotoxicity and ADMET Properties: Quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one have been studied for their in vitro cytotoxic activity against cancer cell lines. Some compounds demonstrated significant activity, with promising drug-likeness behavior (Toan et al., 2020).
Schiff Bases as Corrosion Inhibitors
- Schiff Bases for Steel Corrosion Prevention: Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one have been identified as effective inhibitors for mild steel corrosion in acidic conditions, demonstrating high inhibition efficiencies (Jamil et al., 2018).
Propriétés
IUPAC Name |
6-amino-3-methylquinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13;/h2-5H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDWCBSVKHVSNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-methylquinazolin-4(3H)-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

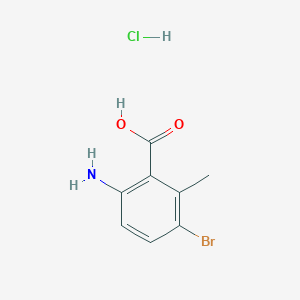
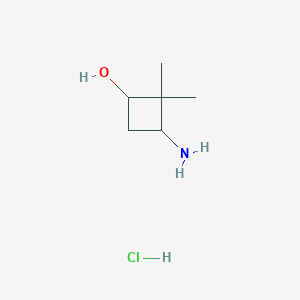
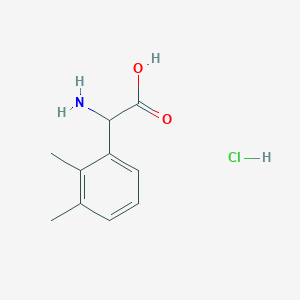
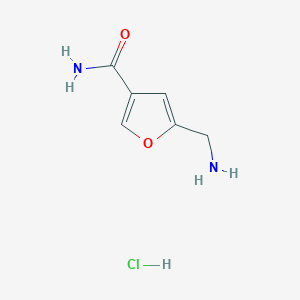
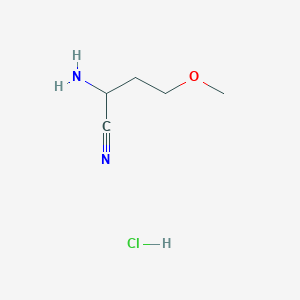
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)
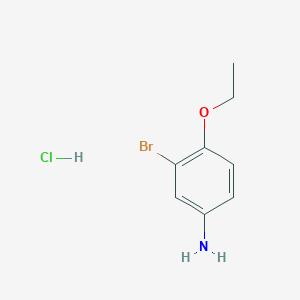
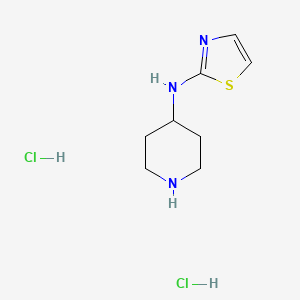
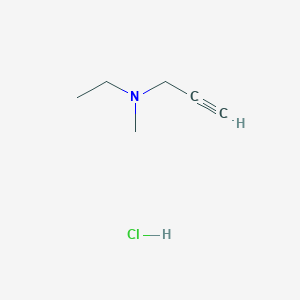
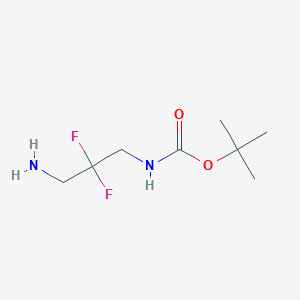
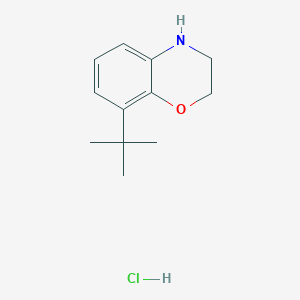
![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)
